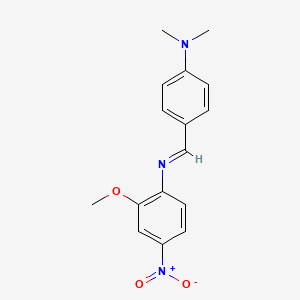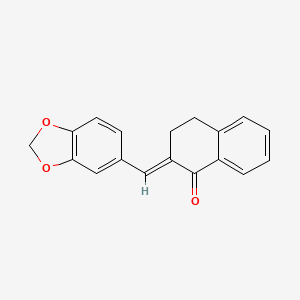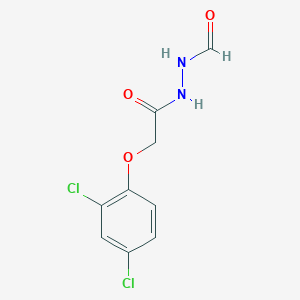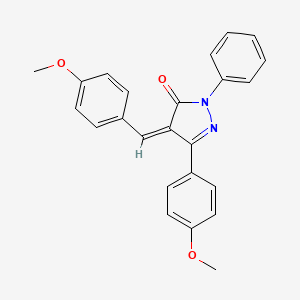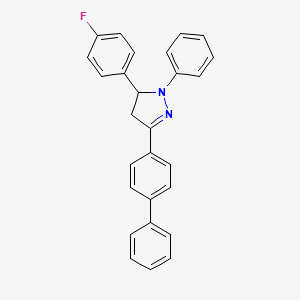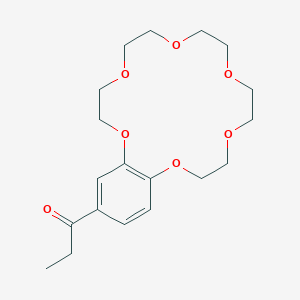
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane is an organic compound characterized by its unique structure, which includes two 3,5-dimethyl-4-amino-phenyl groups attached to a central propane backbone. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane typically involves the aromatic nucleophilic substitution of bis(4-hydroxy-3,5-dimethylphenyl)-propane with a suitable halogenated compound, followed by subsequent hydrogenation of the intermediate dinitro compound . The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution and hydrogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Electrophilic substitution reactions often use reagents like chlorinating agents or nitrating mixtures.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Restoration of the amino groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polyamides and polyimides.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
作用機序
The mechanism by which 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive amino groups. These groups can form stable bonds with other molecules, making the compound useful in creating complex structures and materials. The molecular targets and pathways involved depend on the specific application, such as polymerization or drug development.
類似化合物との比較
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Another compound with similar amino-functionalized aromatic rings.
Bis(4-hydroxy-3,5-dimethylphenyl)-propane: A precursor in the synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials with excellent thermal and mechanical properties.
特性
CAS番号 |
22657-64-3 |
|---|---|
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC名 |
4-[2-(4-amino-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C19H26N2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10H,20-21H2,1-6H3 |
InChIキー |
FDTGYANHAMAOCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)


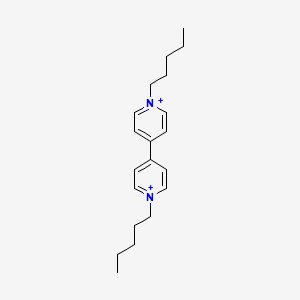

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
